molecular formula C11H9NO B1601488 4-Methylquinoline-2-carbaldehyde CAS No. 40105-30-4

4-Methylquinoline-2-carbaldehyde

Cat. No. B1601488
CAS RN: 40105-30-4
M. Wt: 171.19 g/mol
InChI Key: QDUGTKCUWCMWDD-UHFFFAOYSA-N
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Description

4-Methylquinoline-2-carbaldehyde is a heterocyclic organic compound with the chemical formula C₁₁H₉NO . It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine moiety. Quinoline derivatives have gained significant attention due to their versatile applications in both industrial and medicinal chemistry .


Synthesis Analysis

Several synthetic methods have been employed to construct the quinoline scaffold. Notable classical protocols include the Gould–Jacob , Friedländer , Pfitzinger , Skraup , Doebner von Miller , and Conrad-Limpach reactions. These methods have been used historically for quinoline synthesis. Additionally, modern approaches involve transition metal-catalyzed reactions , metal-free ionic liquid-mediated reactions , and ultrasound irradiation reactions . These green and efficient methods contribute to the functionalization of the quinoline scaffold .

One such method is the Pfitzinger reaction , which provides a rapid and environmentally friendly route to quinoline derivatives. It yields good to excellent product yields (Scheme 7 in the referenced article) .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 4-Methylquinoline-2-carbaldehyde is approximately .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Methylquinoline-2-carbaldehyde is a compound of interest in the field of synthetic organic chemistry. It serves as a building block for constructing various heterocyclic systems, often used in the synthesis of biologically active compounds (Hamama et al., 2018).
  • A method for synthesizing quinoline-4-carbaldehydes, including 4-methylquinoline-2-carbaldehyde, has been developed using metal-free conditions, which is significant for creating environmentally sustainable chemical processes (Xu et al., 2021).

Photophysical and Photochemical Properties

  • The compound has been examined for its potential in photophysical and photochemical applications, such as in molecular switches. This is attributed to its ability to undergo photoinduced hydrogen atom transfer, a process important in the development of optically driven molecular systems (Lapinski et al., 2009).

Biological Applications and Potential Therapeutic Uses

  • Compounds derived from 4-methylquinoline-2-carbaldehyde have been studied for their antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Zeleke et al., 2020).
  • Research has also been conducted on derivatives of 4-methylquinoline-2-carbaldehyde for their inhibitory effects on human proteins like AKT1, suggesting potential implications in cancer treatment (Ghanei et al., 2016).

Material Science and Catalysis

  • The compound and its derivatives have applications in material science, particularly in the synthesis of compounds with photoluminescent properties, useful in the manufacture of organic light-emitting diodes (OLEDs) (Li et al., 2011).
  • It is also a key intermediate in the vapor-phase synthesis of substituted quinolines, indicating its utility in catalytic processes and industrial chemistry (Brosius et al., 2006).

properties

IUPAC Name

4-methylquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-6-9(7-13)12-11-5-3-2-4-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUGTKCUWCMWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508493
Record name 4-Methylquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinoline-2-carbaldehyde

CAS RN

40105-30-4
Record name 4-Methylquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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